molecular formula C30H41N3 B371247 4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine

4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine

Cat. No.: B371247
M. Wt: 443.7g/mol
InChI Key: JQZMFOKYTVTCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine is an organic compound with a complex structure that includes a naphthylamine core and a diazenyl group attached to a tetradecylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-tetradecylaniline to form the diazonium salt. This intermediate is then coupled with 1-naphthylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biological stain or marker due to its chromophoric properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine involves its interaction with molecular targets through its diazenyl and naphthylamine groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Decylphenyl)diazenyl]-1-naphthylamine
  • 4-[(4-Dodecylphenyl)diazenyl]-1-naphthylamine
  • 4-[(4-Hexadecylphenyl)diazenyl]-1-naphthylamine

Uniqueness

4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with biological systems. This uniqueness makes it particularly valuable in applications where specific hydrophobic or hydrophilic properties are required.

Properties

Molecular Formula

C30H41N3

Molecular Weight

443.7g/mol

IUPAC Name

4-[(4-tetradecylphenyl)diazenyl]naphthalen-1-amine

InChI

InChI=1S/C30H41N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-19-21-26(22-20-25)32-33-30-24-23-29(31)27-17-14-15-18-28(27)30/h14-15,17-24H,2-13,16,31H2,1H3

InChI Key

JQZMFOKYTVTCEW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N

Canonical SMILES

CCCCCCCCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N

Origin of Product

United States

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